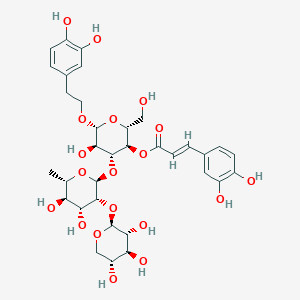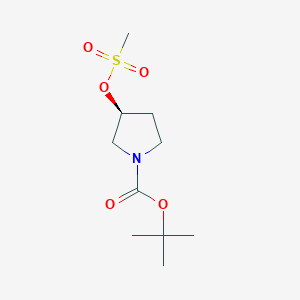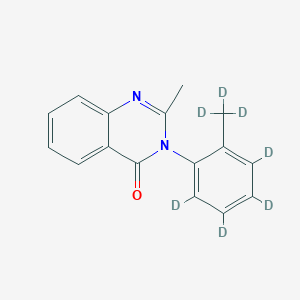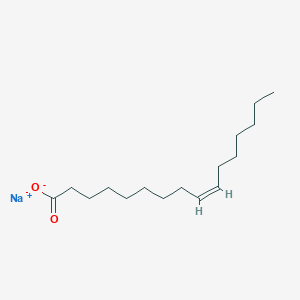
Sodium palmitoleate
説明
Sodium palmitoleate is a sodium salt of palmitoleic acid . Palmitoleic acid is a monounsaturated fatty acid that is commonly found in adipose tissue and the liver .
Synthesis Analysis
Palmitoleic acid, from which sodium palmitoleate is derived, is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 . It can also be produced from exogenous fatty acid uptake or de novo fatty acid synthesis .Molecular Structure Analysis
The molecular formula of Sodium palmitoleate is C16H29NaO2 . The molecular weight is 276.39 g/mol .Physical And Chemical Properties Analysis
Sodium palmitoleate has a molecular weight of 276.39 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 13 .科学的研究の応用
Antibiotic Resistance Modulation
Sodium palmitoleate has been shown to affect antibiotic resistance. For instance, it can decrease intracellular gentamicin contents and abolish gentamicin-induced accumulation of reactive oxygen species in E. coli, indicating its role in gentamicin metabolism and redox homeostasis .
Metabolic Health Indicator
The partitioning of palmitic acid between synthesis pathways for palmitoleic acid and sapienic acid is considered a metabolic switch in health and disease, suggesting Sodium palmitoleate’s potential as a biomarker for metabolic health .
Immune System Function
Protein S-palmitoylation, which involves palmitoleic acid, plays a significant role in regulating protein function within immune cells, impacting various biological processes and immunity-associated proteins .
将来の方向性
特性
IUPAC Name |
sodium;(Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADNICIQOBXGR-CFYXSCKTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016441 | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium palmitoleate | |
CAS RN |
6610-24-8 | |
| Record name | Sodium palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?
A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].
Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?
A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



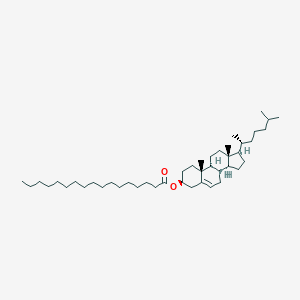




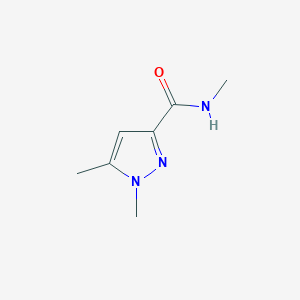

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
